molecular formula C10H22N2 B1345179 N-Cyclohexyl-N'-methyl-1,3-propanediamine CAS No. 90853-13-7

N-Cyclohexyl-N'-methyl-1,3-propanediamine

Cat. No. B1345179
CAS RN: 90853-13-7
M. Wt: 170.3 g/mol
InChI Key: ZVWQHCRUSNYNIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various derivatives of N-Cyclohexyl-N'-methyl-1,3-propanediamine has been explored in several studies. For instance, the synthesis of N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine and its metal complexes with Cu(II), Co(II), and Ni(II) was achieved and characterized using analytical and spectroscopic methods . Another study reported the preparation of platinum(II) complexes using N-cyclohexyl-1,3-propanediamine as the carrier, which were characterized by elemental analysis and spectroscopic data . Additionally, enantiopure N-carbobenzyloxy-N'-phthaloyl-cis-1,2-cyclohexanediamine was synthesized through asymmetric reductive amination and the Curtius rearrangement .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various techniques. The single crystal of the ligand N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine was obtained and analyzed, revealing a monoclinic crystal system . The platinum(II) complexes were found to have a square planar environment around the Pt(II) ion, coordinated by a chelating N-cyclohexyl-1,3-propanediamine ligand . The crystal and molecular structure of N-(6-chlorophthalan-1-ylidene)-1-(methylazo)cyclohexylamine was determined by X-ray diffraction, showing a chair conformation for the cyclohexane ring .

Chemical Reactions Analysis

The studies have shown that these compounds can participate in various chemical reactions. The Schiff base ligand in the first study behaves as a monodentate ligand, forming binuclear complexes . The platinum(II) complexes were evaluated for their in vitro anticancer activity, indicating potential applications in chemotherapy .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been investigated. The metal complexes in the first study are non-electrolytes, and their electrochemical properties are characterized by redox waves due to the oxidation and reduction of the metal ions . The platinum(II) complexes showed significant anticancer activity against human lung cancer and lymphocytic leukemia cell lines, surpassing the activity of carboplatin . The crystal packing of the isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines was found to be influenced by C–H⋯N, C–H⋯π, and π⋯π interactions .

Future Directions

N-Cyclohexyl-N’-methyl-1,3-propanediamine has been suggested as a novel promising solvent for CO2 capture applications . It has been studied as a promising alternative to monoethanolamine (MEA) for minimizing the desorber’s energy requirements . Future research may focus on further exploring its potential in this area.

properties

IUPAC Name

N'-cyclohexyl-N-methylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-11-8-5-9-12-10-6-3-2-4-7-10/h10-12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWQHCRUSNYNIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCNC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00238306
Record name N-Cyclohexyl-N'-methyl-1,3-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclohexyl-N'-methyl-1,3-propanediamine

CAS RN

90853-13-7
Record name N-Cyclohexyl-N'-methyl-1,3-propanediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090853137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Cyclohexyl-N'-methyl-1,3-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cyclohexyl-N'-methyl-1,3-propanediamine
Reactant of Route 2
Reactant of Route 2
N-Cyclohexyl-N'-methyl-1,3-propanediamine
Reactant of Route 3
Reactant of Route 3
N-Cyclohexyl-N'-methyl-1,3-propanediamine
Reactant of Route 4
Reactant of Route 4
N-Cyclohexyl-N'-methyl-1,3-propanediamine
Reactant of Route 5
Reactant of Route 5
N-Cyclohexyl-N'-methyl-1,3-propanediamine
Reactant of Route 6
Reactant of Route 6
N-Cyclohexyl-N'-methyl-1,3-propanediamine

Citations

For This Compound
1
Citations
JH Short, WL Chan, M Freifelder… - Journal of Medicinal …, 1963 - ACS Publications
Methods.—Xormotensive cats, unselected as to size or sex, were anesthetized with 30 mg./kg. ip of pen-tobarbital. Mean arterial blood pressure responses were recorded from an …
Number of citations: 3 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.